4-(3-methylbutyl)-2-{[(2-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound features a triazolo[4,3-a]quinazoline core fused with a 1,2,4-triazole ring, substituted at position 4 with a 3-methylbutyl group and at position 2 with a carbamoylmethyl linker bearing a 2-methylphenyl moiety. Synthesis likely involves multi-step protocols similar to those reported for substituted quinazolines, such as coupling reactions and cyclization steps, followed by purification via column chromatography .
Properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-17(2)12-13-32-26(37)21-11-10-20(25(36)29-15-18(3)4)14-23(21)34-27(32)31-33(28(34)38)16-24(35)30-22-9-7-6-8-19(22)5/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWPGGZGYXJIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazoline derivatives , which are known for their diverse biological activities. The structure features multiple functional groups that contribute to its pharmacological properties.
Key Structural Features:
- Triazole ring : Contributes to the compound's interaction with biological targets.
- Carbamoyl group : Enhances solubility and bioavailability.
- Alkyl substituents : Influence lipophilicity and receptor binding.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.004 mg/mL , indicating potent antibacterial effects.
- The compound showed superior activity compared to standard antibiotics like ampicillin and streptomycin against pathogens such as Escherichia coli and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial properties, the compound also displayed antifungal activity:
- MIC values ranged from 0.004 to 0.06 mg/mL against various fungal strains, with notable effectiveness against Trichoderma viride.
- The structure-activity relationship indicated that specific substitutions on the triazole ring significantly enhanced antifungal potency .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the alkyl chain length and functional groups significantly affected biological activity. For example:
- Compounds with longer alkyl chains exhibited enhanced lipophilicity, improving cell membrane permeability.
- The presence of electron-withdrawing groups on the aromatic ring was associated with increased antibacterial potency .
Study 1: Antibacterial Efficacy
A study published in 2023 evaluated a series of triazoloquinazoline derivatives for their antibacterial properties. The most effective compound demonstrated an MIC of 0.004 mg/mL against Enterobacter cloacae, making it a candidate for further development .
Study 2: Antifungal Activity Assessment
Another research article focused on the antifungal properties of similar compounds, revealing that modifications to the triazole structure could lead to compounds with MIC values as low as 0.004 mg/mL against resistant fungal strains .
Data Summary Table
| Compound Name | MIC (mg/mL) | Target Organism | Activity Type |
|---|---|---|---|
| Compound A | 0.004 | Enterobacter cloacae | Antibacterial |
| Compound B | 0.008 | Staphylococcus aureus | Antibacterial |
| Compound C | 0.004 | Trichoderma viride | Antifungal |
| Compound D | 0.06 | Aspergillus fumigatus | Antifungal |
Comparison with Similar Compounds
Key Research Findings and Limitations
- Strengths : The compound’s unique triazoloquinazoline core and substituent diversity position it as a promising candidate for lead optimization, particularly in oncology or inflammation.
- Limitations : Lack of explicit activity data in the evidence necessitates further experimental validation. Activity cliffs (–10) caution against overreliance on structural similarity for potency predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
